4,4-Difluoro-1-phenylcyclohexan-1-amine
Overview
Description
4,4-Difluoro-1-phenylcyclohexan-1-amine is a chemical compound with the molecular formula C₁₂H₁₅F₂N and a molecular weight of 211.25 g/mol . This compound is characterized by the presence of two fluorine atoms and a phenyl group attached to a cyclohexane ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
The synthesis of 4,4-Difluoro-1-phenylcyclohexan-1-amine typically involves the fluorination of 1-phenylcyclohexan-1-amine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure the selective introduction of fluorine atoms.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to maintain consistent quality and yield. These methods are optimized for large-scale synthesis, ensuring the compound’s availability for various applications.
Chemical Reactions Analysis
4,4-Difluoro-1-phenylcyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles like hydroxide ions or amines, forming new derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to enhance reaction rates and selectivity.
Scientific Research Applications
4,4-Difluoro-1-phenylcyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural properties.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the fields of neurology and oncology.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-phenylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
When compared to similar compounds, such as 4-fluoro-1-phenylcyclohexan-1-amine and 4,4-dichloro-1-phenylcyclohexan-1-amine, 4,4-Difluoro-1-phenylcyclohexan-1-amine stands out due to its enhanced stability and reactivity. The presence of two fluorine atoms provides unique electronic properties, making it more effective in certain applications.
Similar compounds include:
- 4-Fluoro-1-phenylcyclohexan-1-amine
- 4,4-Dichloro-1-phenylcyclohexan-1-amine
- 4,4-Dibromo-1-phenylcyclohexan-1-amine
These compounds share structural similarities but differ in their reactivity and applications, highlighting the unique advantages of this compound.
Properties
IUPAC Name |
4,4-difluoro-1-phenylcyclohexan-1-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N/c13-12(14)8-6-11(15,7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQMJXOUHSANAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1(C2=CC=CC=C2)N)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.